
2,4,6-Trichlorophenyl 2-phenylethenesulfonate
Overview
Description
2,4,6-Trichlorophenyl 2-phenylethenesulfonate, also known as TCS, is an organic compound that belongs to the family of sulfonates. It has a CAS Number of 1322270-45-0 and a molecular weight of 363.65 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trichlorophenyl 2-phenylethenesulfonate is C14H9Cl3O3S . The InChI code for the compound is 1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ .Physical And Chemical Properties Analysis
The compound has a melting point of 141 - 142 degrees Celsius . It is a solid in physical form .Scientific Research Applications
Organic Luminescent Materials
The compound has been used in the development of organic luminescent materials . Specifically, it’s been used in the creation of donor-acceptor (D-A) type monoradical molecules, which are in demand for application in organic light-emitting diodes (OLEDs) . The introduction of donor fragments can help to tune the luminescent properties of the monoradical molecule .
Quantum Chemistry
In the field of quantum chemistry , the compound has been used to investigate a series of D-A type monoradical molecules . The major factors affecting the device performance of the monoradical molecules, including thermodynamic stability, excited state characteristics, and luminescence properties, are taken into consideration .
Photoluminescence Efficiency
The compound has been used in studies aiming to enhance the photoluminescence efficiency of certain materials . Comparative analyses have shown that certain monoradical molecules possess more significant stability and photoluminescence efficiency .
Near-Infrared Photothermal Conversion
The compound has been used in near-infrared photothermal conversion studies . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the intramolecular charge transfer (ICT) interactions and the photothermal conversion performance are investigated .
Photothermal Therapy
The compound has potential for application in photothermal therapy . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for certain molecules .
External Quantum Efficiencies in OLEDs
In 2018, TTM-type radicals with electron-donating carbazole derivatives were developed as novel radical-based EL emitters and achieved high external quantum efficiencies of up to 27% in OLEDs .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
(2,4,6-trichlorophenyl) (E)-2-phenylethenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFHFZEKXZVQK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



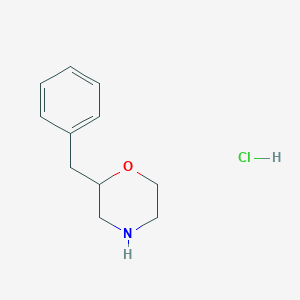
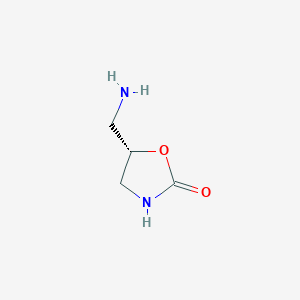
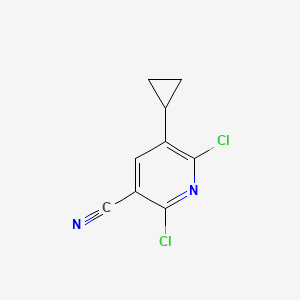
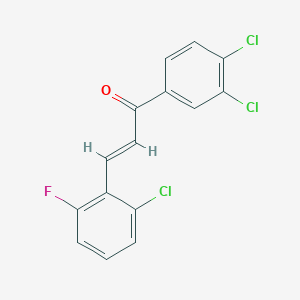

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)
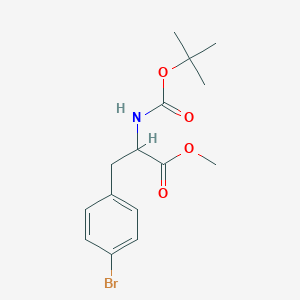
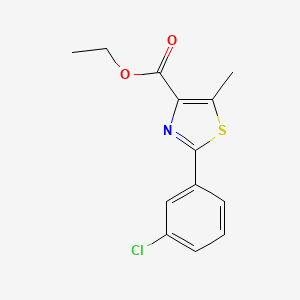

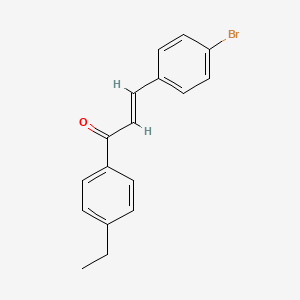
![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)
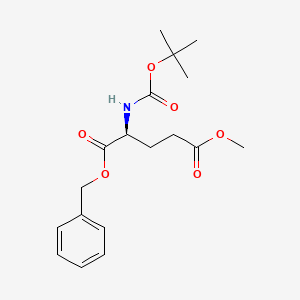
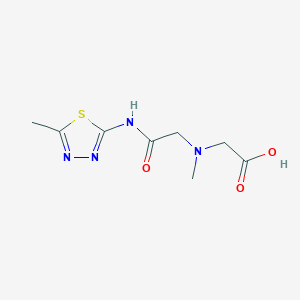
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)